molecular formula C18H14N2O3S B5542604 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione

1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione

Cat. No.: B5542604
M. Wt: 338.4 g/mol
InChI Key: DFSUOZFSCKFNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione, also known as thioridazine, is a phenothiazine derivative that has been used as an antipsychotic drug for many years. It was first synthesized in the 1950s and was widely used for the treatment of schizophrenia and other psychotic disorders. However, due to its side effects, including cardiac arrhythmias and retinal damage, its use has been limited in recent years. Despite this, thioridazine remains an important tool in scientific research, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Phenothiazine Derivatives and Biological Activities

Recent studies have illuminated the potential of phenothiazine derivatives, including structures similar to 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione, in exhibiting a wide range of promising biological activities. Investigations have focused on both in vitro and in vivo models to explore their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, π-π interaction, DNA intercalation, and the lipophilic nature facilitating biological membrane penetration. The research highlights the phenothiazine core as a potent pharmacophoric moiety, underscoring its versatility in synthesizing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of phenothiazine derivatives has also been a subject of investigation. Research into the ABTS/PP decolorization assay has shed light on the reaction pathways underlying the antioxidant capacity of phenothiazines, revealing the formation of coupling adducts with ABTS•+ and the occurrence of oxidation without coupling for certain antioxidants. This intricate interplay between phenothiazine structures and antioxidant reactions underscores the need for further exploration to fully understand their therapeutic potential and application in mitigating oxidative stress (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Non-psychiatric Effects and Applications

Beyond their well-documented psychiatric applications, phenothiazines have demonstrated a range of non-psychiatric effects, including antimicrobial, anticancer, and immunomodulatory activities. This broad spectrum of action suggests potential therapeutic applications that extend beyond traditional uses, offering new avenues for clinical research and application. The multifaceted nature of phenothiazines, as highlighted in recent literature, suggests a promising future for these compounds in a variety of therapeutic contexts (Gangopadhyay & Karmakar, 2010).

Future Directions

The compound has shown anticancer and antioxidant activity, indicating its potential for medicinal applications . Continuous research is being conducted to identify better and more potent drugs for cancer treatment . This compound, being a novel phenothiazine derivative, could be of pharmacological interest for a variety of key medicinal applications .

Properties

IUPAC Name

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-16-9-10-17(22)19(16)11-18(23)20-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)20/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSUOZFSCKFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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